InChI=1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7,11H2
. Its canonical SMILES representation is C1=CC=C2C(=C1)C=CC(=N2)CN
.
Quinolin-2-ylmethanamine possesses a planar quinoline ring structure due to its aromatic nature. The methanamine group is attached at the 2-position of the quinoline ring, allowing for potential rotation around the C-N bond. This flexibility might be crucial for its interaction with different biological targets and its ability to form complexes with metal ions as observed in []. Further studies using techniques like X-ray crystallography and NMR spectroscopy could provide a more detailed understanding of its three-dimensional structure and conformational flexibility.
While the provided literature focuses on Quinolin-2-ylmethanamine as a building block for larger molecules, its mechanism of action likely depends on the specific final compound and its target. For example, in the context of fluorescent chemosensors, its coordination with specific metal ions alters the electronic environment and energy levels of the molecule, leading to changes in fluorescence emission [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6